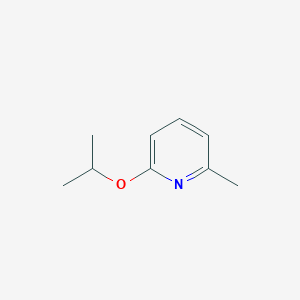

2-异丙氧基-6-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isopropoxy-6-methylpyridine is a chemical compound with the CAS Number: 1395039-68-5 . It has a molecular weight of 151.21 and its IUPAC name is 2-isopropoxy-6-methylpyridine .

Synthesis Analysis

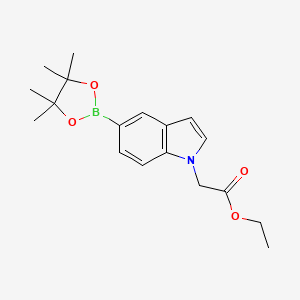

The synthesis of 2-Isopropoxy-6-methylpyridine and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-6-methylpyridine is represented by the linear formula C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 .Chemical Reactions Analysis

2-Isopropoxy-6-methylpyridine, like other organoboron compounds, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is a notable reaction involving this compound .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Isopropoxy-6-methylpyridine include a molecular weight of 151.21 .科学研究应用

电泳分离

- 电泳分离中的 pH 值优化:一项关于取代甲基吡啶(包括 2-、3- 和 4-甲基吡啶)分离的研究发现,通过使用阳离子表面活性剂来抑制电渗流,可以改善分离效果。这项研究强调了 pH 值优化对于像 2-异丙氧基-6-甲基吡啶这样的化合物在自由溶液毛细管电泳中的重要性 (Wren,1991)。

视网膜保护作用

- 吡啶衍生物的视网膜保护作用:一项关于 2-乙基-3-羟基-6-甲基吡啶烟酸盐(一种与 2-异丙氧基-6-甲基吡啶在结构上相关的化合物)的视网膜保护作用的研究表明,该化合物有可能预防大鼠模型中的缺血性损伤。这可能表明相关化合物具有类似的潜力 (Peresypkina 等人,2020)。

有机化学中的反应性中间体

- 稳定的反应性中间体:关于各种吡啶类似物增强双亲电性的研究(包括尝试从相关化合物中生成 6-异丙氧基-2,3-吡啶)提供了对 2-异丙氧基-6-甲基吡啶在合成化学中的反应性和潜在应用的见解 (Connon 和 Hegarty,2004)。

海洋真菌化合物

- 从海洋真菌中发现吡啶衍生物:一项研究从海洋真菌中鉴定了几个 6-甲基吡啶酮衍生物。这突出了 2-异丙氧基-6-甲基吡啶类似物在天然产物化学和药物发现中的潜力 (Chen 等人,2017)。

加氢脱氮研究

- 甲基吡啶的加氢脱氮:关于 2-甲基吡啶及其中间体的加氢脱氮的研究提供了吡啶衍生物在工业催化过程中的化学行为的见解,这可能与 2-异丙氧基-6-甲基吡啶等化合物相关 (Wang、Liang 和 Prins,2007)。

作用机制

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the SM coupling .

Mode of Action

In the context of the SM coupling, 2-Isopropoxy-6-methylpyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the sm coupling reaction , which is a key process in the synthesis of many organic compounds. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Result of Action

The result of the action of 2-Isopropoxy-6-methylpyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .

安全和危害

The safety data sheet for 2-Isopropoxy-6-methylpyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The future directions for 2-Isopropoxy-6-methylpyridine are promising. It holds immense potential in scientific research, with applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The Suzuki–Miyaura coupling, in particular, is a reaction that has been widely applied and continues to be a focus of research .

属性

IUPAC Name |

2-methyl-6-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPPSSQGAHKQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)

![5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2952266.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)